B612839 3-Hydroxynorvaline CAS No. 34042-00-7

3-Hydroxynorvaline

Cat. No. B612839
CAS RN: 34042-00-7
M. Wt: 149.15
InChI Key:
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Description

3-Hydroxynorvaline (HNV) is a derivative of valine . It is a microbial, α amino acid threonine analogue . It has been found to have antiviral activity and is toxic to mammalian cells . It can be used as an unnatural amino acid to study the fidelity of protein translation at the level of acyl-tRNA editing . It may also be used to study enzymes and molecules involved in threonine metabolism .


Molecular Structure Analysis

The molecular structure of 3-Hydroxynorvaline is C5H11NO3 . It is a non-proteinogenic amino-acid derivative that is norvaline (2-aminopentanoic acid) in which a hydrogen at position 3 is replaced by a hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxynorvaline include a molecular weight of 133.15 and a formula of C5H11NO3 . The specific physical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not mentioned in the search results.

Safety And Hazards

3-Hydroxynorvaline may cause respiratory irritation, serious eye damage, and skin irritation . It is also toxic to mammalian cells and is embryotoxic and teratogenic .

Future Directions

One paper suggests that knowledge about threonine metabolism and its role in stem cell function may apply to other kingdoms, and outlines future research directions to explore these hypotheses . Another paper discusses the teratogenicity of 3-Hydroxynorvaline in chicken and mouse embryos .

properties

IUPAC Name

2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxynorvaline

CAS RN

2280-42-4, 34042-00-7
Record name 3-Hydroxynorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-beta-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-Hydroxynorvaline
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Citations

For This Compound
163
Citations
R Louw - 2004 - repository.nwu.ac.za
Neural tube defects (NTD) are a group of folate-responsive congenital defects that occur relatively frequently in humans. NTD display a multi-factorial aetiology, resulting from a complex …
Number of citations: 1 repository.nwu.ac.za
R Louw, HC Potgieter, W Vorster - Amino acids, 2005 - Springer
… The effect of 3-hydroxynorvaline on different parameters of the 10-day old chicken embryo: (… embryos treated with different concentrations of 3-hydroxynorvaline. The HNV concentration …
Number of citations: 7 link.springer.com
DM Reddy, PF Crain, CG Edmonds… - Nucleic acids …, 1992 - academic.oup.com
… The amino acid side chain was characterized as 3-hydroxynorvaline (3) by gas chromatography-mass spectrometry of the trimethylsilyl derivative after cleavage from 1 and 2 by …
Number of citations: 44 academic.oup.com
M Hentze, A Hasilik, K Von Figura - Archives of biochemistry and …, 1984 - Elsevier
… These results clearly indicate that incorporation of /3-hydroxynorvaline into cathepsin D polypeptides reduces their stability within the lysosomes. Interestingly, the enhanced …
Number of citations: 55 www.sciencedirect.com
EM Danielsen - Journal of Biological Chemistry, 1990 - Elsevier
… severely, whereas 3-hydroxynorvaline and thialysine caused … in fact, only 3-hydroxynorvaline caused a moderate reduction … analogs, only 3-hydroxynorvaline caused electrophoretically …
Number of citations: 20 www.sciencedirect.com
K Yoneda, H Sakuraba, T Araki, T Ohshima - pfwww.kek.jp
… ThrDH-NAD+, L-ThrDH in complex with NAD+ and pyruvate, Y137F inactive mutant in complex with NAD+ and L-threonine, and Y137F in complex with NAD+ and L-3-hydroxynorvaline …
Number of citations: 0 pfwww.kek.jp
L Davis - Journal of Biological Chemistry, 1979 - Elsevier
GThreonine dehydratase catalyzes the nonoxidative conversion of/Y-substituted amino acids to cr-keto acids. In this manuscript the nature of the nucleophiles which are eliminated is …
Number of citations: 2 www.sciencedirect.com
R Mankovitz, HL Segal - Biochemistry, 1969 - ACS Publications
… 3-hydroxynorvaline inhibition. We thus conclude that serine binding is isosteric rather than allosteric. The abilityof the liberators of threonine inhibition to activate the reactionin the …
Number of citations: 7 pubs.acs.org
H Misono, I Kato, K Packdibamrung… - Applied and …, 1993 - Am Soc Microbiol
… In addition to D-threonine, D-threo-3-phenylserine, D-threo-3-thienylserine, and D-threo-3-hydroxynorvaline were also substrates. However, the other isomers of threonine and 3-…
Number of citations: 18 journals.asm.org
K Packdibamrung, H Misono, M Harada… - The Journal of …, 1993 - jstage.jst.go.jp
… HPLC Analyses of the Reaction Mixtures-When DL threo./3-thienylserine and DL-threo-/3-hydroxynorvaline were used as substrates, to confirm that only their D forms were substrates, …
Number of citations: 13 www.jstage.jst.go.jp

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